

Technical Guide: Methylbenzethonium Chloride

– Structural Architecture & Molecular Characterization

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Compound of Interest

Compound Name: *Methylbenzethonium chloride*

CAS No.: 15716-02-6

Cat. No.: B102515

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Abstract

Methylbenzethonium chloride is a specialized quaternary ammonium compound (QAC) exhibiting potent cationic surfactant properties.[1][2] While structurally homologous to benzethonium chloride, the presence of a specific methyl substituent on the aryl ether ring significantly alters its lipophilicity and steric profile. This guide provides a definitive technical breakdown of its chemical structure, molecular weight variations (anhydrous vs. monohydrate), synthesis pathways, and validated analytical methodologies for researchers in pharmaceutical formulation and drug development.

Chemical Identity & Structural Architecture[3]

Core Chemical Data

Methylbenzethonium chloride is an odorless, white, crystalline salt. Its efficacy as a topical anti-infective and preservative stems from its amphiphilic nature—possessing a hydrophilic cationic head and a hydrophobic alkyl-aryl tail.[2]

| Parameter | Specification |
|----------------------------|--|
| Common Name | Methylbenzethonium Chloride |
| CAS Registry (Anhydrous) | 25155-18-4 |
| CAS Registry (Monohydrate) | 1320-44-1 |
| IUPAC Name | <p>ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"></p> <p>-Benzyl-</p> <p>-dimethyl-2-{2-[2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethan-1-aminium chloride</p> |
| Chemical Formula | (Anhydrous) |
| Molecular Weight | 462.11 g/mol (Anhydrous) 480.13 g/mol (Monohydrate) |
| Melting Point | 161–163 °C |
| Solubility | Soluble in water, alcohol, chloroform; insoluble in ether. [2] [3] [4] [5] |

Structural Analysis

The molecule distinguishes itself from benzethonium chloride by a methyl group at the ortho-position of the phenoxy ring.[\[2\]](#) This "cresoxy" modification enhances the hydrophobic interaction potential of the tail region.

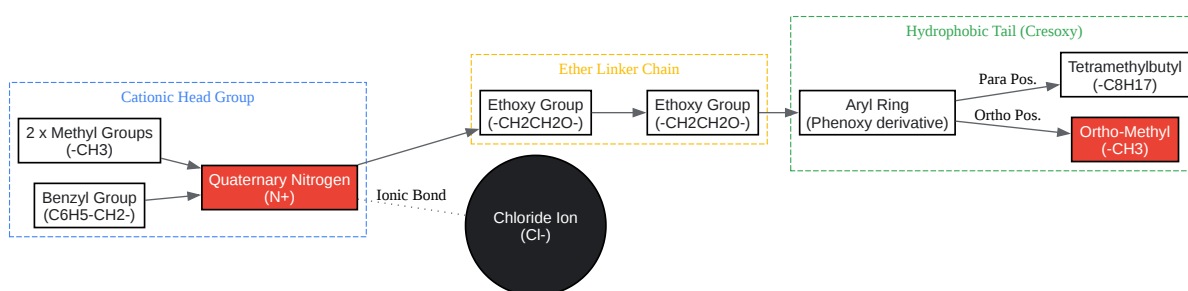
Key Structural Domains:

- Cationic Head: Benzyldimethylammonium group (Provides water solubility and electrostatic attraction to negatively charged bacterial membranes).
- Linker: Diethoxyethyl chain (Flexible ether linkage).

- Hydrophobic Tail: 2-methyl-4-(1,1,3,3-tetramethylbutyl)phenyl group (The "methyl" refers to the substituent on this ring, derived from cresol).[2]

Visualization: Chemical Structure

The following diagram illustrates the fragmentation and connectivity of the molecule.



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Caption: Structural connectivity of **Methylbenzethonium Chloride**, highlighting the defining ortho-methyl substituent on the aryl ring.

Synthesis & Manufacturing Pathway

Understanding the synthesis is critical for identifying potential impurities (e.g., unreacted benzyl chloride or amine intermediates).

Step 1: Etherification

- Reactants: 4-(1,1,3,3-tetramethylbutyl)-2-methylphenol (Diisobutyl cresol) + 2,2'-Dichlorodiethyl ether.[2]

- Conditions: Alkaline reflux.
- Product: 2-[2-[2-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl chloride.[1][2][5][6][7]

Step 2: Amination

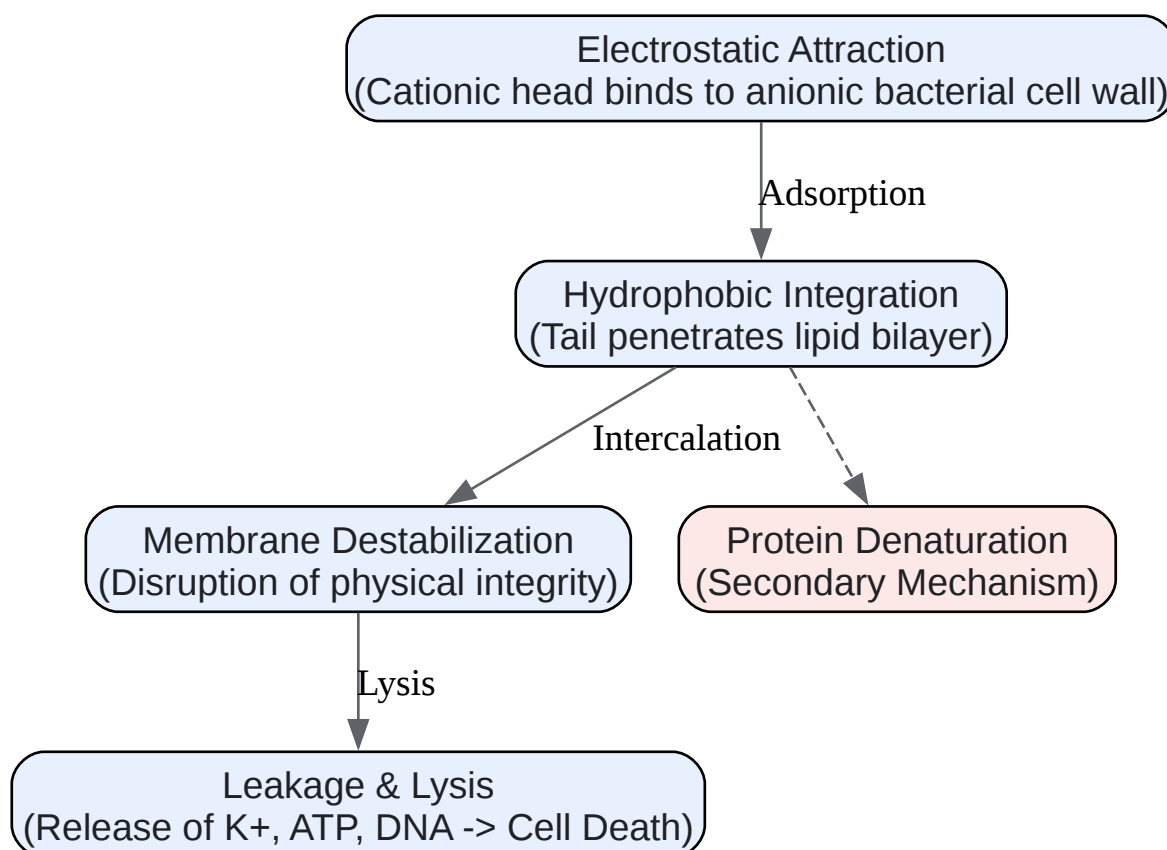
- Reactants: Intermediate from Step 1 + Dimethylamine.
- Product: Tertiary amine intermediate.[8]

Step 3: Quaternization

- Reactants: Tertiary amine + Benzyl Chloride.[8]
- Product: **Methylbenzethonium Chloride**. [1][4][5][6][7][8][9]

Mechanism of Action (MOA)[2][11]

As a cationic surfactant, **methylbenzethonium chloride** operates via membrane disruption. [10] The positively charged nitrogen binds to the negatively charged phosphate head groups of phospholipid membranes, while the hydrophobic tail penetrates the lipid bilayer.



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Caption: Step-wise mechanism of action leading to microbial cell lysis.

Analytical Characterization Protocols

For drug development, verifying the identity and purity of **methylbenzethonium chloride** is mandatory.

High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative assay and impurity profiling.[2] Standard: USP/NF methodologies.

- Column: L7 packing (C8 or C18), 4.6 mm × 15 cm, 5 μm.
- Mobile Phase: Acetonitrile : Buffer (45:55).[6]
 - Buffer: Triethylamine (pH adjusted to 3.0 with phosphoric acid).[2][6]

- Flow Rate: 1.0 mL/min.
- Detection: UV @ 225 nm.[6]
- System Suitability:
 - Resolution (ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">
) between benzethonium and methylbenzethonium peaks > 5.0.[2]
 - Tailing factor < 1.8.

Identification Tests

- Chloride Identification: Dissolve 100 mg in 10 mL water. Add 1 mL ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">.
[2]
 - Result: White curdy precipitate (AgCl), insoluble in nitric acid, soluble in ammonium hydroxide.
- Infrared Absorption (IR):
 - Sample preparation: Potassium bromide (KBr) dispersion.[2]
 - Compare spectrum to USP **Methylbenzethonium Chloride** RS.[6]

Molecular Weight Calculation (Lab Protocol)

When preparing molar solutions, the hydration state is critical.

- Formula:
[2]
- Correction Factor: If using the monohydrate to prepare a solution based on anhydrous weight:

You must weigh 3.9% more of the monohydrate to achieve the same molar concentration of the active cation.

Safety & Handling

- Hazard Class: Corrosive / Irritant.[5]
- Oral Toxicity: Harmful if swallowed.[5]
- Storage: Tight, light-resistant containers.
- Incompatibility: Anionic surfactants (soaps), nitrates, and strong oxidizing agents.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24897159, **Methylbenzethonium chloride**. Retrieved from [[Link](#)][2][5]
- United States Pharmacopeia (USP). **Methylbenzethonium Chloride** Monograph. USP-NF Online.[2][6] (Requires Subscription).[2]

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